rac 1-Palmitoyl-3-chloropropanediol-d5
Description
Significance of Stable Isotope Labeling in Quantitative Chemical Analysis
Stable isotope labeling is a powerful technique used to trace the path of molecules through chemical reactions or biological systems. nih.gov It involves replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). nih.govbroadpharm.comnih.gov In quantitative chemical analysis, this method is invaluable. When a known quantity of an isotopically labeled compound is added to a sample at the beginning of the analytical process, it serves as an internal standard. nih.gov
Because stable isotopes have nearly identical physicochemical properties to their naturally abundant counterparts, the labeled standard behaves identically to the target analyte during sample preparation, extraction, and analysis. davinci-ls.com However, it is distinguishable by its higher mass in a mass spectrometer. nih.govdavinci-ls.com This allows for the precise quantification of the analyte, as any loss or variation during the analytical workflow affects both the analyte and the standard equally, enabling accurate correction and highly reliable results. nih.govanalis.com.my
Context of Monochloropropanediol Esters and Glycidyl (B131873) Esters in Food Science Research
Monochloropropanediol (MCPD) esters and glycidyl esters (GEs) are process-induced contaminants that form in edible oils and fats, particularly during high-temperature refining steps like deodorization. europa.eumdpi.comfda.gov These compounds, especially 3-monochloropropane-1,2-diol (3-MCPD) esters, have been identified in a wide range of food products, from refined vegetable oils to baked goods and infant formula. europa.eushimadzu.comfood.gov.uk
The presence of these esters is a food safety concern because, during digestion, they can break down to release free 3-MCPD and glycidol (B123203). fda.gov The International Agency for Research on Cancer (IARC) has classified glycidol as "probably carcinogenic to humans" (Group 2A) and 3-MCPD as a "possible human carcinogen" (Group 2B). mdpi.comlgcstandards.com Consequently, regulatory bodies have established maximum permissible levels for these contaminants in various food products, driving the need for sensitive and accurate analytical methods to monitor their presence. mdpi.comrestek.com
Rationale for Utilizing rac 1-Palmitoyl-3-chloropropanediol-d5 as a Research Standard and Tracer
In the analysis of 3-MCPD esters, isotopically labeled internal standards are indispensable for achieving the accuracy and precision required for regulatory compliance and food safety assessment. This compound is a specifically designed stable isotope-labeled standard for this purpose. lgcstandards.com
The choice of a palmitoyl (B13399708) ester as the fatty acid component of this standard is highly relevant. Palmitic acid is one of the most common saturated fatty acids found in vegetable oils, and it is particularly abundant in palm oil, which has been shown to contain some of the highest levels of 3-MCPD esters among refined oils. fda.govmdpi.com Therefore, a standard based on a palmitoyl ester closely mimics the chemical nature of many of the endogenous 3-MCPD esters found in food samples.
The "d5" designation indicates that five hydrogen atoms on the 3-chloropropanediol backbone of the molecule have been replaced with deuterium. This specific labeling provides a significant mass shift (+5 Daltons) that is easily resolved from the non-deuterated analyte in a mass spectrometer, without altering the fundamental chemical behavior of the molecule during analysis.
The use of deuterated analogs like this compound is central to robust mass spectrometry (MS) based methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). restek.comnih.gov Analytical procedures for MCPD esters often involve multiple steps, including extraction, transesterification (to convert fatty acid esters to a form suitable for analysis), and derivatization. analis.com.mynih.gov
A deuterated internal standard co-elutes with the target analyte in chromatographic systems but is detected at a different mass-to-charge ratio (m/z) in the mass spectrometer. This allows it to function as a perfect internal control, compensating for:
Analyte Loss: Any material lost during extraction or sample transfer steps.
Derivatization Inefficiency: Variations in the yield of the chemical derivatization step.
Matrix Effects: Suppression or enhancement of the analyte signal caused by other components in the sample matrix.
Instrumental Variability: Fluctuations in the performance of the GC-MS or LC-MS system.
By calculating the ratio of the analyte signal to the internal standard signal, analysts can achieve highly accurate and reproducible quantification, which is essential for monitoring food safety and for research into the formation and mitigation of these contaminants. nih.govanalis.com.myrestek.com While the di-ester form, rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5, is also commonly used, the mono-ester standard is crucial for studying the specific behavior and analysis of 3-MCPD monoesters. europa.eunih.gov
Data Tables
Table 1: Chemical Properties of rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5
Note: Data is for the commonly cited di-ester, which is often used in the analysis of total 3-MCPD esters.
| Property | Value |
| CAS Number | 1185057-55-9 |
| Molecular Formula | C₃₅H₆₂D₅ClO₄ |
| Molecular Weight | 592.39 g/mol |
| Physical Form | Solid |
| Purity | >95% |
| Storage Temperature | -20°C |
| Isotope Labeling | Deuterium (d5) |
Data sourced from multiple chemical supplier catalogs. lgcstandards.comsigmaaldrich.com
Properties
CAS No. |
1346599-60-7 |
|---|---|
Molecular Formula |
C19H37ClO3 |
Molecular Weight |
353.983 |
IUPAC Name |
[(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] hexadecanoate |
InChI |
InChI=1S/C19H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,21H,2-17H2,1H3/t18-/m1/s1/i16D2,17D2,18D |
InChI Key |
CHBIHFLJUKBYRJ-YXJZIHALSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CCl)O |
Synonyms |
Hexadecanoic Acid 3-Chloro-2-hydroxypropyl-d5 Ester; Palmitic Acid 3-Chloro-2-hydroxypropyl-d5 Ester; 3-Chloro-1,2-propanediol-d3 1-Palmitate; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Characterization of Rac 1 Palmitoyl 3 Chloropropanediol D5
Chemical Synthesis Pathways for Deuterated 3-Chloropropanediol Esters
The synthesis of rac 1-Palmitoyl-3-chloropropanediol-d5 involves a multi-step process that combines the principles of esterification with isotopic labeling techniques. The primary objective is to introduce a palmitoyl (B13399708) group at one of the primary hydroxyl positions of a deuterated 3-chloropropanediol backbone.
The incorporation of the palmitoyl chain onto the deuterated 3-chloropropanediol backbone is typically achieved through esterification. This can be accomplished by reacting a deuterated 3-chloropropanediol precursor with palmitic acid or a more reactive derivative, such as palmitoyl chloride or palmitic anhydride. The use of an activated form of palmitic acid, like palmitoyl chloride, facilitates the reaction under milder conditions, which is often preferred to minimize potential side reactions.
The reaction is generally carried out in an inert solvent and may be catalyzed by an acid or a base. The choice of catalyst and reaction conditions is critical to control the regioselectivity of the esterification, aiming to favor the formation of the 1-palmitoyl isomer over the 2-palmitoyl isomer. In many cases, a mixture of isomers is formed, necessitating subsequent purification steps. researchgate.nettandfonline.com The reaction of diacylglycerols with a chlorine source is a known pathway for the formation of 3-MCPD esters during the high-temperature deodorization step in oil refining. nih.govdgfett.de
A general synthetic approach can be envisioned as follows:
Starting Materials: Deuterated glycerol-d5 is a common starting point for introducing the deuterated propyl backbone.
Chlorination: The deuterated glycerol (B35011) can be selectively chlorinated to produce deuterated 3-chloropropanediol-d5.
Esterification: The resulting deuterated 3-chloropropanediol-d5 is then esterified with palmitic acid or its derivative.
The introduction of deuterium (B1214612) atoms onto the propyl backbone of 3-chloropropanediol is a key step in the synthesis of the internal standard. A common strategy involves starting with a commercially available, highly deuterated precursor, such as glycerol-d8. isotope.com This precursor already contains deuterium atoms at all non-exchangeable positions.
Alternatively, H/D exchange reactions can be employed on the non-deuterated 3-chloropropanediol. This process typically involves the use of a deuterium source, such as D₂O, in the presence of a catalyst, like platinum on carbon (Pt/C), under hydrothermal conditions. europa.eu To achieve high levels of deuterium incorporation (typically >98%), multiple cycles of this H/D exchange may be necessary. europa.eu The deuteration of the glycerol backbone is crucial as it provides the mass difference required for its use as an internal standard in mass spectrometry-based analytical methods. glsciences.eunih.gov
Verification of Isotopic Enrichment and Purity for Research Applications
To ensure the suitability of this compound as an internal standard, its isotopic enrichment and chemical purity must be rigorously verified. This involves a combination of spectroscopic and chromatographic techniques.
The efficiency of deuterium incorporation, or isotopic enrichment, is a critical parameter. It is defined as the mole fraction of the heavy isotope at the labeled positions. isotope.com This is distinct from species abundance, which is the percentage of molecules with a specific isotopic composition. isotope.com
High-resolution mass spectrometry (HR-MS) is a primary tool for determining isotopic enrichment. rsc.orgrsc.org By analyzing the full scan mass spectrum, the relative intensities of the ion clusters corresponding to the deuterated molecule and its isotopologues (molecules with fewer deuterium atoms) can be measured. From these intensities, the percentage of isotopic purity can be calculated. For instance, analysis might show the desired d5 species as the most abundant, with minor contributions from d4, d3, etc., species. rsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, also provides valuable information on the location and extent of deuteration. rsc.orgrsc.orgiaea.org By comparing the integrals of proton signals in the ¹H NMR spectrum of the deuterated compound to those of its non-deuterated analog, the degree of deuterium substitution can be estimated.
Table 1: Illustrative Isotopic Distribution Data for a Batch of this compound
| Isotopologue | Relative Abundance (%) |
| d5 | 98.5 |
| d4 | 1.2 |
| d3 | 0.2 |
| d2 | <0.1 |
| d1 | <0.1 |
| d0 (unlabeled) | <0.1 |
Note: This table is for illustrative purposes and actual values may vary between synthesis batches.
The chemical purity of this compound is essential to avoid interference in analytical methods. Purity is typically assessed using a combination of chromatographic and spectroscopic techniques.
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful methods for determining purity. glsciences.eurestek.comchromatographyonline.com These techniques separate the target compound from any unreacted starting materials, byproducts, or isomeric impurities. The mass spectrometer then provides confirmation of the identity of the separated components. For GC-MS analysis, derivatization of the free hydroxyl group may be necessary to improve volatility and peak shape. nih.gov
Table 2: Typical Analytical Parameters for Purity Assessment
| Analytical Technique | Parameter | Typical Specification |
| GC-MS | Chemical Purity | >95% |
| Isomeric Purity (1- vs. 2-isomer) | Specification dependent on application | |
| LC-MS | Chemical Purity | >95% |
| ¹H NMR | Structural Confirmation | Conforms to expected structure |
| ¹³C NMR | Structural Confirmation | Conforms to expected structure |
High-performance liquid chromatography (HPLC) with a suitable detector (e.g., evaporative light scattering detector or mass spectrometer) can also be used to assess purity. lgcstandards.com The combination of these techniques provides a comprehensive evaluation of the purity of the synthesized standard, ensuring its reliability for quantitative analytical applications.
Advanced Analytical Methodologies Employing Rac 1 Palmitoyl 3 Chloropropanediol D5
Principles and Applications of Stable Isotope Dilution Analysis (SIDA)
Stable Isotope Dilution Analysis (SIDA) is a premier quantitative method in analytical chemistry, renowned for its high accuracy and precision. It is particularly valuable for analyzing trace-level contaminants in complex matrices like food. The use of stable, non-radioactive, isotopically labeled analogues of the target analyte as internal standards is the cornerstone of this technique. nih.govresearchgate.net In the context of lipid contaminant analysis, rac 1-Palmitoyl-3-chloropropanediol-d5 is an exemplary internal standard for the determination of 3-MCPD esters. nih.gov
Theoretical Framework for SIDA in the Quantification of Lipid Contaminants
The fundamental principle of SIDA involves adding a precisely known quantity of an isotopically labeled standard, such as this compound, to a sample at the earliest stage of the analytical procedure. researchgate.net This labeled standard is chemically identical to the native (unlabeled) analyte of interest—in this case, 1-palmitoyl-3-chloropropanediol—and thus exhibits nearly identical behavior throughout all subsequent steps, including extraction, cleanup, derivatization, and injection. researchgate.netresearchgate.net
Because the labeled standard and the native analyte are affected proportionally by any sample loss or incomplete reactions, the ratio of the native analyte to the labeled standard remains constant. A mass spectrometer is used to differentiate and measure the distinct signals from the native analyte and the isotopically labeled standard based on their mass-to-charge (m/z) ratio. nih.goveuropa.eu By measuring this final ratio and knowing the initial amount of the standard added, the concentration of the native analyte in the original sample can be calculated with high accuracy. researchgate.net This approach effectively compensates for matrix effects and variations in recovery, which are common challenges in the analysis of complex lipid-rich samples. nih.govnih.gov
Optimization of Tracer-to-Analyte Ratios for Accurate Measurement
For SIDA to yield the most accurate results, the ratio of the internal standard (tracer) to the native analyte must be carefully optimized. The goal is to add an amount of the labeled standard that results in a signal intensity comparable to that of the native analyte expected in the sample.
An internal standard, such as rac-1,2-Bis-palmitoyl-3-chloropropanediol-d5, is typically added early in the sample preparation process. shimadzu.com For instance, in the analysis of 3-MCPD esters in palm oil, a known amount of the deuterated standard (e.g., to achieve a final concentration of 0.25 µg/g of 3-MCPD-d5) is added before the ester cleavage step. shimadzu.com This ensures that the standard experiences the same procedural variations as the analyte. The calibration curve is then prepared using matrix-matched standards spiked with the same fixed amount of the internal standard. shimadzu.com Studies validating methods for 3-MCPD analysis often spike samples with the analyte at various levels (e.g., 15 and 25 µg/kg) and a fixed amount of the isotope-labeled internal standard to confirm recovery and precision across a range of concentrations. researchgate.net The reliability of SIDA is demonstrated by achieving high recovery rates (often between 84% and 96%) and good precision, confirming that the chosen tracer-to-analyte ratio is appropriate for accurate quantification. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of chloropropanediols like 3-MCPD, which are polar and not sufficiently volatile for direct GC analysis, a chemical modification step known as derivatization is essential. nih.govyoutube.com
Derivatization Strategies for GC Volatility Enhancement
Derivatization chemically modifies a compound to alter its physicochemical properties, making it more suitable for a specific analytical method. youtube.com In the context of GC-MS analysis of chloropropanediols, the primary goals of derivatization are to:
Increase volatility by masking polar hydroxyl (-OH) groups. youtube.com
Enhance thermal stability to prevent decomposition at the high temperatures of the GC inlet and column. youtube.com
Improve chromatographic peak shape, leading to better resolution and sensitivity.
Generate characteristic mass fragments that improve specificity and sensitivity in mass spectrometric detection. nih.govgavinpublishers.com
Several reagents are used for this purpose, with Phenylboronic Acid and Heptafluorobutyrylimidazole being among the most common. nih.govchiron.nosepscience.com
Phenylboronic acid (PBA) is a widely used derivatizing agent for compounds containing diol functionalities, such as 3-MCPD. nih.govchiron.noresearchgate.net The reaction involves the two adjacent hydroxyl groups of the 3-MCPD molecule reacting with PBA to form a stable, cyclic phenylboronate (B1261982) ester. researchgate.netnih.gov This process effectively masks the polar hydroxyl groups, significantly increasing the volatility of the analyte.
The PBA derivatization method is noted for its high selectivity and is incorporated into several official analytical methods, including those from AOCS (American Oil Chemists' Society) and ISO. nih.govresearchgate.netaocs.orggerstel.com The procedure is typically performed after the 3-MCPD esters in an oil sample are cleaved (hydrolyzed) to release free 3-MCPD. researchgate.net The resulting PBA derivative is then readily analyzed by GC-MS. nih.gov While effective, a known drawback is that excess PBA can form triphenylboroxin, which may contaminate the GC system; however, optimized cleanup steps, such as using solid-phase extraction, can mitigate this issue. researchgate.net
| Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy/Recovery (%) | Precision (RSD %) | Reference |
|---|---|---|---|---|---|
| Various Foodstuffs | 1-2 µg/kg | Not Specified | 95-96 | 7-10 | researchgate.net |
| Various Matrices | 4.18-10.56 ng/g | Not Specified | 90.38-122.46 | 1.89-25.22 | nih.gov |
| Pressed Camellia Oil | 0.05 mg/kg | 0.10 mg/kg | 98.83-108.79 | <10 | researchgate.net |
Heptafluorobutyrylimidazole (HFBI) is another effective derivatizing agent used for the analysis of chloropropanols. nih.govchiron.no Unlike PBA, which requires a diol structure, HFBI reacts with individual hydroxyl groups to form heptafluorobutyryl esters. This makes it suitable for derivatizing both 3-MCPD and other related compounds. nih.govsepscience.comsepscience.com
The use of HFBI offers several advantages. The resulting derivatives are highly volatile and stable. gavinpublishers.com Furthermore, the incorporation of multiple fluorine atoms from the heptafluorobutyryl group significantly enhances the response in electron capture detection (ECD) and produces high-mass characteristic ions in mass spectrometry, leading to high specificity and sensitivity. nih.govgavinpublishers.com This method is often chosen for its ability to provide simultaneous analysis of different chloropropanols. nih.gov The derivatization reaction must be conducted in an anhydrous environment, as HFBI is sensitive to water. gavinpublishers.com
| Derivatization Agent | Target Functional Group | Key Advantage | Common Application | Reference |
|---|---|---|---|---|
| Phenylboronic Acid (PBA) | 1,2-Diols | High selectivity, used in official methods. | Determination of 3-MCPD. | chiron.nonih.govaocs.org |
| Heptafluorobutyrylimidazole (HFBI) | Hydroxyl Groups (-OH) | High specificity and sensitivity due to high-mass fragments. | Simultaneous analysis of chloropropanols. | nih.govchiron.nosepscience.com |
Selected Ion Monitoring (SIM) and Selected Reaction Monitoring (SRM) Modes for Quantitation
Gas chromatography-mass spectrometry (GC-MS) is a principal technique for the determination of 3-MCPD esters. glsciences.eu To achieve the required sensitivity and selectivity, the mass spectrometer is typically operated in either Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) mode.
In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the analyte and its deuterated internal standard. For the phenylboronic acid (PBA) derivative of 3-MCPD-d5, characteristic ions monitored include m/z 150 and 201. restek.comrestek.com The corresponding ions for the non-deuterated 3-MCPD-PBA derivative are m/z 147 and 196. restek.com By focusing on these specific ions, the signal-to-noise ratio is significantly enhanced compared to a full scan analysis.
Selected Reaction Monitoring (SRM), performed on a tandem mass spectrometer (MS/MS), offers even greater selectivity and is crucial for minimizing interferences from complex matrices. nih.gov In SRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides two levels of mass filtering, significantly improving the specificity of detection. For the PBA derivative of 3-MCPD-d5, a common SRM transition is the fragmentation of the precursor ion m/z 201 to the product ion m/z 150. europa.eu More comprehensive methods may monitor multiple transitions to ensure confident identification and quantification. restek.com For instance, for 3-MCPD-d5, precursor ions at m/z 150 and 201 can be monitored, with corresponding product ions and collision energies optimized for maximum signal intensity. restek.com The selection of specific transitions is a critical step in method development to ensure the rejection of potential interferences from the sample matrix. chromforum.org
Table 1: GC-MS/MS Selected Reaction Monitoring (SRM) Transitions for 3-MCPD-d5 PBA Derivative This table is interactive. Click on the headers to sort.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Use |
|---|---|---|---|
| 150 | 93 | 12 | Quantitation/Confirmation |
| 201 | 93 | 24 | Quantitation/Confirmation |
| 201 | 150 | - | Quantitation |
Data sourced from Restek technical literature and a proficiency test report by the EU Science Hub. restek.comeuropa.eu
Chromatographic Separation of Deuterated and Protiated Analytes
The successful quantification using a deuterated internal standard relies on the chromatographic behavior of both the analyte and the standard. While they are expected to co-elute, slight differences in retention times are often observed.
In gas chromatography, the deuterated internal standard, this compound (after hydrolysis and derivatization to 3-MCPD-d5-PBA), typically elutes slightly earlier than its protiated (non-deuterated) counterpart. restek.com For example, in an optimized GC-MS method, the retention time for the 3-MCPD-d5 PBA derivative was observed at 5.937 minutes, while the 3-MCPD PBA derivative eluted at 5.977 minutes. restek.com This small but discernible difference in retention time is a well-documented phenomenon. It is crucial that the chromatographic peak shapes are symmetrical and well-resolved to ensure accurate integration and quantification. In some cases, the derivatized 3-MCPD and its d5-analogue can co-elute with matrix components, necessitating the use of advanced techniques like comprehensive two-dimensional gas chromatography (GCxGC) to achieve the necessary separation. glsciences.eu
The earlier elution of the deuterated compound is attributed to the chromatographic hydrogen/deuterium (B1214612) (H/D) isotope effect. nih.gov Deuterium atoms are known to have slightly weaker intermolecular interactions (van der Waals forces) compared to protium (B1232500) atoms. nih.gov In the context of gas chromatography, this can lead to a reduced interaction of the deuterated analyte with the stationary phase of the GC column. nih.gov Consequently, the deuterated compound travels through the column at a slightly faster rate, resulting in a shorter retention time. This effect is generally more pronounced for compounds with a higher number of deuterium atoms. While this effect leads to a slight separation, it does not typically interfere with the quantification as long as the peaks are correctly identified and integrated.
Optimization of GC-MS/MS Parameters for Enhanced Sensitivity and Selectivity
To meet the stringent regulatory limits for 3-MCPD and its esters, optimization of the entire GC-MS/MS method is critical. This includes sample preparation, injection, chromatographic conditions, and mass spectrometer settings. The use of large volume injection (LVI) can significantly enhance method sensitivity by introducing a larger amount of the sample extract into the GC system, which is particularly useful when dealing with trace-level contamination. glsciences.eu
Optimization of the GC oven temperature program is another key aspect. A well-designed temperature ramp can improve peak shape, reduce analysis time, and enhance resolution between the analytes and matrix components. restek.comrestek.com For instance, an optimized temperature program might start at 120°C, ramp up to 180°C, and then to a final temperature of 330°C to ensure the elution of all components and cleaning of the column. restek.com The choice of injection mode, such as switching from splitless to split injection, can also be beneficial. While seemingly counterintuitive for trace analysis, a split injection can reduce the amount of derivatization reagent entering the column and mass spectrometer, potentially extending their lifetime without compromising detection limits for this specific analysis. restek.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Approaches
While GC-MS is the most common technique for the analysis of 3-MCPD esters (via indirect methods), there is growing interest in direct analysis methods using liquid chromatography-mass spectrometry (LC-MS). These methods aim to quantify the intact esters without the need for hydrolysis and derivatization.
Ultra-High Performance Liquid Chromatography (U-HPLC) Coupling
Ultra-High Performance Liquid Chromatography (U-HPLC) coupled with tandem mass spectrometry (MS/MS) offers a powerful tool for the direct analysis of 3-MCPD esters, including rac 1-Palmitoyl-3-chloropropanediol. U-HPLC utilizes columns with smaller particle sizes, which allows for higher separation efficiency and faster analysis times compared to conventional HPLC.
A typical U-HPLC method for the separation of 3-MCPD esters employs a gradient elution with a mobile phase consisting of a mixture of solvents such as methanol, water, isopropanol, and additives like formic acid and ammonium (B1175870) formate (B1220265) to improve ionization. unina.it The gradient program is carefully optimized to separate the various mono- and di-esters of 3-MCPD present in the sample. unina.it Following separation by U-HPLC, the analytes are detected by a mass spectrometer, often a high-resolution instrument like an Orbitrap or a triple quadrupole in SRM mode. unina.it The use of this compound as an internal standard in these direct methods is also feasible and would follow the same principles of isotope dilution mass spectrometry to ensure accurate quantification.
Table 2: U-HPLC Gradient for Separation of 3-MCPD Esters This table is interactive. Click on the headers to sort.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0 | 100 | 0 |
| 0.5 | 100 | 0 |
| 3 | 85 | 15 |
| 10 | 75 | 25 |
| 15 | 70 | 30 |
| 20 | 50 | 50 |
| 30 | 17 | 83 |
| 31 | 100 | 0 |
Mobile Phase A: 0.05% formic acid and 2 mM ammonium formate in methanol/water (98:2, v:v). Mobile Phase B: 0.05% formic acid and 2 mM ammonium formate in 2-propanol/water (98:2, v:v). Data sourced from Graziani et al. (2017). unina.it
High-Resolution Mass Spectrometry (HRMS) Techniques
High-Resolution Mass Spectrometry (HRMS) offers unparalleled specificity and sensitivity for the analysis of complex food matrices. Unlike nominal mass instruments, HRMS instruments provide accurate mass measurements, enabling the confident identification of target compounds based on their elemental composition. This capability is particularly advantageous for direct analysis methods that aim to quantify intact 3-MCPD esters without prior hydrolysis. unina.it
Time-of-Flight Mass Spectrometry (TOF-MS), particularly when coupled with liquid chromatography (LC), is a powerful technique for the direct, simultaneous determination of multiple 3-MCPD esters and glycidyl (B131873) esters (GEs). researchgate.net The high data acquisition rate of TOF-MS is well-suited for complex separations, providing full mass range spectra for comprehensive sample profiling. glsciences.eu
In direct LC-TOF-MS methods, this compound can be employed as an internal standard to quantify its non-labeled counterpart and other related monoesters. The principle relies on comparing the signal intensity of the known concentration of the labeled standard to the unknown concentration of the native analyte. Research has demonstrated the development of LC-TOF-MS methods capable of evaluating numerous 3-MCPD ester species in a single run. researchgate.net These methods often achieve limits of detection (LOD) and quantification (LOQ) in the low mg/kg range, sufficient for regulatory monitoring. researchgate.net
| Parameter | Value |
|---|---|
| Linearity (r²) | 0.9992 |
| Concentration Range | 0.2 to 10 mg/kg |
| Limit of Detection (LOD) | 0.05 mg/kg |
| Limit of Quantification (LOQ) | 0.10 mg/kg |
| Average Recovery | 98.83% to 108.79% |
Orbitrap mass spectrometry stands out for its exceptional mass accuracy and resolution, making it another premier tool for the direct analysis of 3-MCPD esters. A study utilizing a Q Exactive Orbitrap LC-MS/MS system demonstrated a direct analytical method for determining a wide range of 3-MCPD monoesters and diesters in various edible oils. unina.it
The high resolving power of the Orbitrap allows for the separation of analyte signals from matrix interferences with very similar nominal masses, a common challenge in food analysis. By using this compound, analysts can leverage the accurate mass difference between the standard and the analyte for unambiguous identification and quantification. The method reported detection limits for monoesters as low as 0.079 µg/kg and for diesters as low as 0.033 µg/kg in edible oils, showcasing the sensitivity of the technique. unina.it
Tandem Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for both direct and indirect analysis of 3-MCPD esters due to its high selectivity and sensitivity. acs.orgnih.gov In this approach, a precursor ion (the intact molecule) is selected, fragmented, and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces chemical noise and enhances specificity.
Electrospray Ionization (ESI) is the most common ionization source for LC-MS/MS analysis of 3-MCPD esters. unina.itresearchgate.net It is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or adducts with cations like ammonium [M+NH₄]⁺ or sodium [M+Na]⁺. For 3-MCPD esters, ESI is generally operated in positive ion mode. unina.it
The choice of mobile phase additives can influence ionization efficiency. Formic acid and ammonium formate are frequently added to the mobile phase to promote the formation of protonated molecules or ammonium adducts, respectively, leading to stable and reproducible signals. nih.gov The specific adduct formed can influence the subsequent fragmentation pattern. For instance, the collision-induced dissociation (CID) of ammoniated esters often yields a characteristic neutral loss of ammonia (B1221849) and the fatty acid, whereas sodiated adducts can exhibit different fragmentation behavior. nih.gov When using this compound, it is essential to ensure that it forms the same ion adduct as the native analyte under the chosen ESI conditions to maintain quantitative accuracy.
In tandem mass spectrometry, the fragmentation of the precursor ion provides structural information and enhances selectivity. For 3-MCPD esters, including the deuterated standard this compound, fragmentation patterns are key to their identification and quantification.
Upon collision-induced dissociation (CID), ammoniated precursor ions of 3-MCPD esters typically undergo fragmentation that leads to the loss of the fatty acid moiety and ammonia, resulting in a characteristic product ion. nih.gov For a monoester like 1-palmitoyl-3-chloropropanediol, a primary fragmentation pathway involves the neutral loss of palmitic acid.
For the deuterated standard, this compound, the fragmentation pathways mirror those of the non-labeled compound. However, the resulting product ions will retain the deuterium labels, leading to a mass shift of +5 Da compared to the native fragments. This mass difference is fundamental to the internal standard calibration strategy. For example, a key fragment ion for 3-MCPD after derivatization with phenylboronic acid (in GC-MS methods) is often monitored; the corresponding fragment for the d5-labeled standard will be 5 mass units higher. researchgate.netagriculturejournals.cz This distinct mass difference allows the instrument to differentiate between the analyte and the internal standard, ensuring precise quantification.
Sample Preparation Protocols Integrating this compound
The use of a suitable internal standard from the very beginning of the sample preparation process is paramount for accurate quantification. This compound, or the closely related diester rac 1,2-bis-palmitoyl-3-chloropropanediol-d5, is added to the sample matrix (e.g., oil, fat, or food extract) at a known concentration before any extraction or reaction steps. europa.eushimadzu.com This accounts for analyte losses and variations throughout the entire workflow.
Analytical approaches are broadly categorized as indirect or direct.
Indirect Methods (GC-MS): These are the most established methods and involve the cleavage of fatty acids from the glycerol (B35011) backbone to release free 3-MCPD. fediol.eu
Alkaline or Acidic Transesterification: The oil sample, spiked with the deuterated ester standard, is treated with an acidic or alkaline catalyst (e.g., sodium methoxide) to release the 3-MCPD and 3-MCPD-d5. glsciences.euresearchgate.net
Derivatization: The freed chloropropanols are volatile and require derivatization to improve their chromatographic properties. Phenylboronic acid (PBA) is a common derivatizing agent that reacts with the diol group to form a stable cyclic ester. glsciences.eueuropa.eu
Extraction and Analysis: The derivatized analytes are then extracted into an organic solvent (e.g., iso-octane or hexane) and analyzed by GC-MS. glsciences.eushimadzu.com Quantification is based on the ratio of the response of the native 3-MCPD derivative to the d5-labeled derivative. agriculturejournals.cz
Direct Methods (LC-MS): These methods analyze the intact esters, providing a profile of individual ester species. unina.it
Extraction: The sample, spiked with this compound, is typically dissolved in a suitable solvent.
Cleanup: A solid-phase extraction (SPE) step may be employed to remove interfering matrix components like free fatty acids. researchgate.netnih.gov
Analysis: The final extract is directly injected into the LC-MS system for analysis. nih.gov
| Parameter | Indirect Method (GC-MS) | Direct Method (LC-MS/MS) |
|---|---|---|
| Initial Step | Addition of d5-ester standard, then transesterification. europa.eushimadzu.com | Addition of d5-ester standard, then dissolution/extraction. nih.gov |
| Key Reaction | Hydrolysis/transesterification and derivatization (e.g., with PBA). glsciences.euresearchgate.net | None (analysis of intact esters). unina.it |
| Analyte Measured | Total free 3-MCPD (as a derivative). researchgate.net | Individual 3-MCPD esters. unina.it |
| Instrumentation | GC-MS or GC-MS/MS. glsciences.eueuropa.eu | LC-MS/MS, LC-TOF-MS, or LC-Orbitrap MS. unina.itresearchgate.netnih.gov |
Extraction Techniques (e.g., Pressurized Liquid Extraction, Solvent Extraction)
The initial step in the analysis of 3-MCPD esters from complex food matrices is the efficient extraction of the target analytes. The choice of extraction technique depends on the nature of the sample matrix (e.g., oils, fats, infant formula, baked goods). This compound is added to the sample prior to extraction to ensure accurate quantification. analis.com.my
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE is an automated technique that uses solvents at elevated temperatures and pressures. nih.gov These conditions enhance extraction efficiency by increasing analyte solubility and improving solvent penetration into the sample matrix, while reducing extraction time and solvent consumption compared to traditional methods. nih.gov For the analysis of 3-MCPD esters, PLE has been successfully applied to various food matrices, including oils, fats, waffles, and crackers. europa.eu The extraction is typically followed by acid transesterification and derivatization before GC-MS analysis. europa.eu
Solvent Extraction: Conventional solvent extraction is widely used for its simplicity and applicability, especially for liquid samples like oils and fats. A variety of organic solvents and mixtures are employed to ensure the complete recovery of 3-MCPD esters. The polarity of the solvent is a key factor; solvents more polar than simple alkanes are generally required for the complete recovery of all ester forms, particularly monoesters. europa.eu The sample, along with the internal standard, is typically dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF) or a mixture of hexane (B92381) and diethyl ether before proceeding to the next analytical steps. analis.com.myeuropa.eu
| Technique | Solvent(s) | Typical Matrix | Key Parameters/Findings | Reference |
|---|---|---|---|---|
| Pressurized Liquid Extraction (PLE) | Various organic solvents | Oils, fats, waffles, potato chips, crackers | Elevated temperature and pressure improve extraction efficiency and reduce solvent use. | nih.goveuropa.eu |
| Solvent Extraction | t-Butyl methyl ether, Hexane/Diethyl ether mixtures, Tetrahydrofuran (THF) | Edible oils, fats, infant formula | Solvent polarity is crucial for complete recovery, especially for monoesters. Acetone is useful for dry infant formula. | analis.com.myeuropa.eu |
Transesterification Procedures (Acidic and Alkaline Hydrolysis)
Indirect analytical methods require the cleavage of fatty acid esters to release free 3-MCPD. This is achieved through a transesterification reaction, which can be catalyzed by either an acid or a base. This compound, having been added earlier, undergoes this reaction alongside the target analytes. analis.com.myital.sp.gov.br
Acidic Transesterification: This is a commonly employed method where the sample is incubated with an acidic catalyst in an alcohol, typically sulfuric acid in methanol. analis.com.myital.sp.gov.br This process converts the 3-MCPD esters to free 3-MCPD and the triglycerides to fatty acid methyl esters (FAMEs). restek.com The reaction is generally performed at moderate temperatures (e.g., 40°C) but often requires a long incubation period, sometimes up to 16 hours, to ensure complete reaction. analis.com.myital.sp.gov.br
Alkaline Transesterification: Alkaline hydrolysis, using reagents like sodium methoxide (B1231860) in methanol, offers a much faster alternative to the acidic procedure. restek.comgcms.cz The reaction can be completed in minutes at room temperature or slightly below. However, the reaction conditions must be carefully controlled to prevent the degradation of 3-MCPD or its conversion from glycidyl esters, which can also be present in the sample. glsciences.eunih.gov Official methods like AOCS Cd 29c-13 are based on this rapid alkaline-catalyzed reaction. gcms.cz
| Procedure | Reagents | Typical Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Acidic Transesterification | Sulfuric acid in methanol | 40°C for 16 hours | Robust and widely used. | Very long reaction time. | analis.com.myital.sp.gov.br |
| Alkaline Transesterification | Sodium methoxide in methanol | Room temperature or below for several minutes | Very rapid reaction. | Requires careful control to avoid analyte degradation or conversion. | restek.comgcms.cz |
Clean-up Steps for Matrix Interference Reduction
After transesterification, the sample mixture contains the released 3-MCPD (and the deuterated standard), FAMEs, and other matrix components. A thorough clean-up is essential to remove interferences that could affect the subsequent derivatization and chromatographic analysis. restek.comglsciences.eu
The first clean-up step typically involves the removal of the now-hydrolyzed FAMEs. After neutralizing the reaction mixture, a non-polar solvent like n-hexane is added. The FAMEs partition into the organic hexane layer, which is then discarded, while the more polar free 3-MCPD remains in the aqueous/methanolic phase. ital.sp.gov.brfssai.gov.in This liquid-liquid extraction may be repeated to maximize the removal of lipid interferences. fssai.gov.in
The final and most critical step before GC-MS analysis is derivatization. The free 3-MCPD is converted into a more volatile and thermally stable derivative. Phenylboronic acid (PBA) is the most common derivatizing agent, which reacts with the diol structure of 3-MCPD to form a cyclic phenylboronate ester. analis.com.myrestek.comnih.gov This derivative is then extracted from the aqueous phase using a solvent like n-heptane or a diethyl ether/ethyl acetate (B1210297) mixture. fssai.gov.ind-nb.info The final extract is often concentrated under a stream of nitrogen before being injected into the GC-MS system. fssai.gov.in The use of chloride salts during clean-up should be avoided as it can lead to the artificial formation of 3-MCPD, though it may improve extraction efficiency. glsciences.eu
| Step | Procedure | Purpose | Reagents/Solvents | Reference |
|---|---|---|---|---|
| FAMEs Removal | Liquid-liquid extraction after neutralization. | Remove the bulk of the oil matrix (as FAMEs) that interferes with analysis. | n-Hexane | ital.sp.gov.brfssai.gov.in |
| Derivatization | Reaction with a derivatizing agent. | Increase volatility and thermal stability of 3-MCPD for GC analysis. | Phenylboronic acid (PBA) | analis.com.myrestek.comnih.gov |
| Derivative Extraction | Liquid-liquid extraction of the derivatized analyte. | Isolate the final analyte from the aqueous reaction mixture. | n-Heptane, Diethyl ether/Ethyl acetate | fssai.gov.ind-nb.info |
Mechanistic and Metabolic Investigations Using Rac 1 Palmitoyl 3 Chloropropanediol D5 As a Probe
Elucidation of 3-Monochloropropane-1,2-diol Ester Formation Pathways
The formation of 3-MCPD esters is a significant concern in thermally processed foods, particularly refined vegetable oils. These esters are process-induced contaminants that can arise during the deodorization step of oil refining. mdpi.comnih.gov Understanding the pathways of their formation is essential for developing effective mitigation strategies. Isotopically labeled compounds are invaluable in these mechanistic studies.
The synthesis of 3-MCPD esters is fundamentally influenced by the presence of chloride ions, acylglycerols (particularly mono- and diacylglycerols), and high temperatures. nih.govresearchgate.net It has been experimentally demonstrated that the concentration of 3-MCPD esters formed is dependent on the chloride content and the acid value of the vegetable oil. nih.gov
Research has shown that 3-MCPD esters form at a significantly faster rate from diacylglycerols compared to monoacylglycerols. nih.gov The reaction mechanism is thought to involve the formation of a cyclic acyloxonium ion intermediate from acylglycerols, which then reacts with a chloride ion. researchgate.net The use of isotopically labeled precursors in model systems allows researchers to trace the origin of the chlorine atom and the glycerol (B35011) backbone, confirming the roles of these key reactants. For instance, studies have evaluated the capacity of various inorganic chlorides, such as NaCl, KCl, and FeCl3, to react with monostearoyl glycerol at high temperatures to form 3-MCPD esters. acs.org
A proposed free radical-mediated mechanism has also been suggested, which is supported by the fact that antioxidants can inhibit the formation of 3-MCPD esters. acs.org In such investigations, a deuterated standard like rac 1-Palmitoyl-3-chloropropanediol-d5 is essential for precise quantification of the esters formed under different experimental conditions, thereby helping to elucidate the reaction kinetics and mechanism.
| Precursor | Relative Formation Rate of 3-MCPD Esters | Key Observations |
|---|---|---|
| Monopalmitin | High | Direct precursor, formation is linearly dependent on chloride ion concentration. food.gov.uk |
| Dipalmitin | Higher than Monopalmitin | Forms 3-MCPD esters approximately 2-5 times faster than monoacylglycerols. nih.gov |
| Tripalmitin | Low | Must first be hydrolyzed to mono- or diacylglycerols before reacting. food.gov.uk |
Thermal processing is a critical factor governing the formation of 3-MCPD esters. High temperatures, typically encountered during the deodorization step of oil refining (above 200°C), accelerate the reactions between acylglycerols and chloride sources. researchgate.net
Studies have shown a positive correlation between the processing temperature and the concentration of 3-MCPD esters, although at very high temperatures, degradation of the esters can also occur. The duration of heating is another key parameter; prolonged processing times can lead to an equilibrium between formation and degradation. The use of a stable, deuterated internal standard like this compound is crucial in these studies to accurately track the net amount of 3-MCPD esters generated over time at various temperatures. This allows for the development of kinetic models that can predict contaminant levels under different processing scenarios.
| Temperature (°C) | Observation on 3-MCPD Ester Concentration | Reference |
|---|---|---|
| 120 | Low level of formation from monostearoyl glycerol with various chlorides. | acs.org |
| 180 | Significant formation begins. | |
| 240 | High level of formation from monostearoyl glycerol with various chlorides. | acs.org |
Tracing Lipid Biosynthesis and Turnover in Biological Systems
Isotopically labeled lipids are powerful tools for tracing the pathways of lipid synthesis, transport, and turnover in vivo. While direct studies using this compound for tracing lipid biosynthesis are not prominently documented, the principles are well-established through the use of other deuterated fatty acids and precursors.
When a deuterated fatty acid is introduced into a biological system, it can be incorporated into more complex lipid structures such as triacylglycerols, phospholipids, and cholesteryl esters. By using mass spectrometry-based techniques, researchers can track the appearance of the deuterium (B1214612) label in these various lipid pools over time. This provides quantitative data on the rates of synthesis and fluxes through different metabolic pathways. For example, administering deuterated linoleic or linolenic acid to human subjects has allowed for the study of their absorption and incorporation into plasma chylomicron lipids and phosphatidylcholine. acs.org
The backbone of glycerophospholipids and sphingolipids can also be labeled with stable isotopes to monitor their dynamics. By providing a deuterated glycerol or serine precursor, scientists can follow the de novo synthesis of these essential membrane lipids. A compound like this compound, after enzymatic dehalogenation and processing within the cell, could theoretically serve as a labeled precursor for the glycerol backbone of various lipids. Tracking the d5-label would allow for the measurement of the turnover rates of specific phospholipid species, providing insights into membrane homeostasis and signaling processes.
Studies on the Interconversion and Degradation of Chloropropanediol Esters
Beyond formation, it is crucial to understand the fate of 3-MCPD esters during further processing and in biological systems. This includes their potential conversion to other compounds, such as glycidyl (B131873) esters, and their degradation pathways.
A key application of deuterated probes has been to investigate the interconversion between 3-MCPD esters and glycidyl esters, another class of processing contaminants. In a pivotal study, deuterium-labeled 3-MCPD esters were synthesized and added to palm oil, which was then subjected to deodorization conditions. By using LC-MS/MS to analyze the oil, researchers could track the fate of the labeled compounds. The results revealed that 3-MCPD esters of palmitic and oleic acid could be converted into their corresponding glycidyl esters. nih.gov This provided direct evidence for a reaction pathway that was previously hypothesized. Conversely, when deuterium-labeled glycidyl esters were used, the formation of labeled 3-MCPD esters was not detected, suggesting the conversion is largely unidirectional under these conditions. nih.gov
Furthermore, toxicological studies investigate the in-vivo fate of these esters. It has been shown that 3-MCPD esters are hydrolyzed by intestinal lipases, releasing free 3-MCPD. researchgate.net The rate and extent of this hydrolysis can be accurately quantified using isotopically labeled standards. For instance, in vitro models simulating digestion have demonstrated that the release of 3-MCPD from a monoester is rapid and nearly complete, while the release from diesters is slower. researchgate.net This information is vital for assessing the bioavailability of 3-MCPD from its esterified forms and for conducting accurate dietary exposure assessments. researchgate.net
Investigation of Glycidyl Ester Conversion to Bromopropanediol Esters
In the analysis of food contaminants, particularly in edible oils and fats, glycidyl esters (GEs) are a significant concern due to their potential health risks. Analytical methodologies often employ a derivatization step to enhance the detection and quantification of these compounds. One such established method involves the conversion of glycidyl esters into bromopropanediol esters, such as 3-monobromopropanediol esters (MBPDEs). This conversion is a deliberate chemical transformation used to create a more stable and readily analyzable derivative.
The process typically involves treating the sample containing glycidyl esters with an acidic aqueous solution of sodium bromide. researchgate.netnih.gov Under these acidic conditions, the epoxide ring of the glycidyl ester is opened, followed by the addition of a bromide ion, leading to the formation of the corresponding bromopropanediol ester. This reaction is a key step in indirect analytical procedures for the simultaneous determination of 3-monochloropropanediol (3-MCPD) esters, 2-monochloropropanediol (2-MCPD) esters, and glycidyl esters. researchgate.netnih.gov
The use of isotopically labeled internal standards, such as this compound or its di-ester counterpart, is crucial in these analytical methods. While the labeled chloropropanediol ester does not directly participate in the conversion of glycidyl esters to bromopropanediol esters, it is added to the sample at the beginning of the analytical process. Its purpose is to accurately quantify the native chloropropanediol esters present in the sample, thereby allowing for the differentiation and separate quantification of the glycidyl esters that have been converted to bromopropanediol esters. researchgate.netnih.govbund.de This approach, utilizing stable isotope dilution, corrects for any analyte loss during sample preparation and analysis, ensuring the accuracy of the results.
The conversion reaction can be summarized as follows:
Glycidyl Ester + HBr (from acidic sodium bromide) → Bromopropanediol Ester
This established analytical conversion underscores a potential pathway for glycidyl esters to react with bromide ions present in a food matrix, particularly under acidic and heated conditions, to form brominated esters. The use of deuterated probes like this compound is instrumental in accurately tracing the fate of the original chloropropanediol esters throughout this analytical process, ensuring that the measured bromopropanediol esters are correctly attributed to the initial glycidyl ester content.
Thermal Stability and Dechlorination Mechanisms of Esters
The thermal stability of chloropropanediol esters is a critical factor during food processing, especially in the refining of edible oils which involves high temperatures. Studies using model systems have been conducted to understand the degradation pathways of these compounds. Research on the thermal degradation of pure 3-MCPD esters, such as 3-MCPD dipalmitate and 3-MCPD dilaurate, has provided significant insights into their stability and the mechanisms of their decomposition. nih.gov
In a model system simulating the conditions of oil refining, these esters were subjected to thermal treatment at temperatures ranging from 180°C to 260°C for up to 24 hours. nih.gov The degradation of these compounds was observed to be temperature-dependent, with more significant degradation occurring at higher temperatures. nih.gov After 24 hours of treatment, the degradation of 3-MCPD esters ranged from approximately 30% to 70%, correlating with the increase in temperature. nih.gov
The primary degradation pathways identified were dechlorination and deacylation. nih.gov Dechlorination involves the removal of the chlorine atom from the molecule, which can lead to the formation of glycidyl esters or other non-chlorinated acylglycerols. Deacylation is the cleavage of the fatty acid ester linkages. The initial stages of the thermal treatment showed a higher relative abundance of non-chlorinated compounds, suggesting that dechlorination is a preferred initial degradation pathway under these conditions. nih.gov Isomerization between different forms of the esters was also observed as a rapid process. nih.gov
The following interactive data table summarizes the findings on the thermal degradation of 3-MCPD dipalmitate, showcasing the percentage of degradation over time at various temperatures.
| Temperature (°C) | Time (hours) | Degradation (%) |
|---|---|---|
| 180 | 24 | ~30 |
| 220 | 24 | ~50 |
| 260 | 24 | ~70 |
Data derived from studies on the thermal degradation of 3-MCPD esters in model systems. nih.govresearchgate.net
The use of this compound as a probe in such thermal stability studies would allow for a more detailed investigation of these mechanisms. The deuterium labeling would enable researchers to precisely follow the fragments of the molecule after degradation, providing a clearer picture of the kinetics and products of the dechlorination and deacylation reactions. This level of detail is essential for developing effective strategies to mitigate the formation of these contaminants in food products.
Validation and Standardization of Analytical Methods Utilizing Rac 1 Palmitoyl 3 Chloropropanediol D5
Method Validation Parameters for Deuterated Internal Standard-Based Assays
Method validation for the analysis of 3-MCPD esters using gas chromatography-mass spectrometry (GC-MS) encompasses a range of parameters to ensure the reliability of results. analis.com.my These parameters are crucial for building confidence in the data obtained. analis.com.my The deuterated internal standard, rac 1-Palmitoyl-3-chloropropanediol-d5, is added at a known concentration before the extraction process to track and correct for procedural variations. analis.com.my
The linearity of an analytical method establishes the relationship between the concentration of an analyte and the analytical signal over a defined range. For the determination of 3-MCPD esters, calibration curves are typically constructed by spiking blank samples, such as extra virgin olive oil with no detectable levels of the target analyte, with the non-labeled 3-MCPD standard at multiple concentration levels. analis.com.my
A common approach involves creating an eight-point calibration curve. analis.com.my For instance, a blank sample can be spiked with 3-MCPD standard concentrations ranging from 0.25 mg/kg to 6.0 mg/kg. analis.com.my A fixed amount of the internal standard, this compound (e.g., 4.0 mg/kg), is added to each calibration point before extraction and analysis. analis.com.my The linearity is then evaluated by plotting the response ratio (analyte signal/internal standard signal) against the analyte concentration and assessing the correlation coefficient of the resulting curve. researchgate.net This ensures that the method provides proportional responses across the range of expected sample concentrations. researchgate.net Some methods have a defined working range, for example, from 25 µg/kg to 4 mg/kg for free 3-MCPD. europa.eu
Precision measures the closeness of agreement between independent test results obtained under stipulated conditions. It is typically evaluated at two levels: repeatability and reproducibility.
Repeatability (Intra-laboratory precision): This assesses the variation in results when the analysis is performed by the same operator, using the same equipment, in the same laboratory, over a short period. The relative standard deviation for repeatability (RSDr) in analyses using deuterated 3-MCPD esters has been reported to be less than 5% for liquid oil samples and 8% for solid oil samples. nih.govresearchgate.net In another study, the RSDr ranged from 1.3% to 21%. europa.eu
Reproducibility (Inter-laboratory precision): This measures the variation in results when different laboratories analyze the same sample. It is a key parameter evaluated in collaborative studies. For methods involving this compound, the relative standard deviation for reproducibility (RSDR) has been reported in ranges from 5% to 18% and 6.5% to 49.0%. europa.eunih.govresearchgate.net Within-laboratory reproducibility across different concentrations (0.25, 3.0, and 6.0 mg/kg) has shown Relative Standard Deviations (RSD) of 5.63%, 5.32%, and 4.18%, respectively, demonstrating the reliability of the data. analis.com.my
The Horwitz Ratio (HorRat) is often used to evaluate the acceptability of reproducibility data, with values ≤ 1.3 being considered satisfactory. nih.govresearchgate.net Studies have reported HorRat values between 0.5 and 1.0, and in other cases up to 2.2, indicating acceptable to excellent precision for analyte contents above 100 µg/kg. europa.eubfr-meal-studie.de
Table 1: Example of Precision Data from Method Validation Studies
| Precision Parameter | Matrix | Analyte Concentration | Value (%) | Source |
| Repeatability (RSDr) | Liquid Palm Oil | 0.5-4.4 mg/kg | < 5% | nih.gov, researchgate.net |
| Repeatability (RSDr) | Solid Palm Oil | 0.5-4.4 mg/kg | 8% | nih.gov, researchgate.net |
| Reproducibility (RSDR) | Various Oils | 0.5-4.4 mg/kg | 5% - 18% | nih.gov, researchgate.net |
| Within-Lab Reproducibility (RSD) | Extra Virgin Olive Oil | 0.25 mg/kg | 5.63% | analis.com.my |
| Within-Lab Reproducibility (RSD) | Extra Virgin Olive Oil | 3.0 mg/kg | 5.32% | analis.com.my |
| Within-Lab Reproducibility (RSD) | Extra Virgin Olive Oil | 6.0 mg/kg | 4.18% | analis.com.my |
Analytical recovery is the measure of a method's accuracy, determined by analyzing a sample spiked with a known amount of the analyte. The use of a deuterated internal standard like this compound is crucial for correcting potential inaccuracies caused by matrix effects or analyte loss during the multi-step sample preparation process, which can include extraction, hydrolysis or transesterification, and derivatization. researchgate.neteuropa.eu
In a study analyzing spiked samples, the recovery rates for 3-MCPD FAE were found to be between 85% and 135%. bfr-meal-studie.de Another study reported total recovery ranging from 102.8% to 105.5%. researchgate.net These high recovery rates demonstrate the effectiveness of the internal standard in compensating for procedural losses and ensuring accurate quantification.
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte that can be quantitatively determined with acceptable precision and accuracy.
For methods employing this compound, these limits are established to define the lower boundary of reliable measurement.
Table 2: Reported Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Value | Matrix/Method Context | Source |
| LOQ | 0.125 mg/kg | Refined and Extra Virgin Olive Oil | researchgate.net |
| LOD | 10 µg/kg | Free 3-MCPD analysis | fera.co.uk |
| LOD | ~15 µg/kg | Oleic, linoleic, and linolenic monoesters | nih.gov |
| Working Range (Lower Limit) | 12.5 µg/kg | Free form of glycidol (B123203) | europa.eu |
| Working Range (Lower Limit) | 25 µg/kg | Free forms of 2- and 3-MCPD | europa.eu |
Interlaboratory Collaborative Studies and Proficiency Testing
To ensure that analytical methods are not only robust within a single laboratory but also transferable and reliable across different laboratories, interlaboratory collaborative studies and proficiency tests are essential. These studies are organized to validate methods and assess the performance of participating laboratories. europa.eubund.de Organizations such as the German Federal Institute for Risk Assessment (BfR) and the European Commission's Joint Research Centre (JRC) have organized such trials for the determination of 3-MCPD esters. europa.eubund.de
The goal of these studies is to scrutinize the capabilities of official and private food control laboratories as well as those in the food industry. europa.eu The ongoing need for such validation is highlighted by calls for participants in new collaborative studies to elevate methods from "First Action" to "Final Action" status by organizations like AOAC International. aoac.org
Collaborative trials are meticulously designed according to international protocols, such as those from IUPAC and AOAC International. europa.eubfr-meal-studie.de A typical study design involves:
Recruitment of Laboratories: A significant number of laboratories are invited to participate. For example, studies have involved 13, 29, and even 41 laboratories from multiple countries. nih.govresearchgate.netbfr-meal-studie.deeuropa.eu
Distribution of Test Materials: Participants receive a set of test samples. These often include naturally contaminated materials (e.g., palm oil), spiked materials (e.g., spiked extra virgin olive oil), and standard solutions. europa.eubund.de Samples are typically provided as blind duplicates to assess repeatability. europa.eu
Provision of Analytical Methods: In some studies, the organizing body provides standardized in-house validated methods to the participants to familiarize them with the procedure. bund.de However, laboratories may also be permitted to use their own in-house methods. bund.de
For instance, one proficiency test established a target for the relative standard deviation for proficiency assessment at 20%, a level considered fit for the purpose of the study. europa.eu The results of such trials provide a validated method that can be used for official food control and industry monitoring. bfr-meal-studie.de
Statistical Evaluation of Interlaboratory Data (e.g., HorRat Values)
The performance of analytical methods for 3-MCPD esters is commonly evaluated through collaborative studies involving multiple laboratories. The results of these studies are statistically analyzed to determine the method's precision, including repeatability and reproducibility. A key metric used in this evaluation is the Horwitz Ratio (HorRat), which compares the experimentally observed reproducibility standard deviation (RSDR) to a predicted value based on the concentration of the analyte.
A collaborative trial organized by the European Union Reference Laboratory for Polycyclic Aromatic Hydrocarbons and Process Contaminants evaluated a method for the determination of fatty acid esters of 3-MCPD, 2-MCPD, and glycidol in various food samples. europa.eu The method is based on the principles of established AOCS and DGF methods and utilizes deuterated internal standards for quantification. The study provided valuable insights into the method's performance across different laboratories.
A collaborative study organized by the German Federal Institute for Risk Assessment (BfR) to validate a method for determining 3-MCPD fatty acid esters in edible fats and oils also provided reproducibility data. The evaluation of the datasets obtained using the BfR Method 9, which is an indirect method, showed that reproducible results were achieved. bund.de For this method, the reproducibility was between 13-23%, which corresponds to HorRat values of 0.9 to 1.4 for most samples. bfr-meal-studie.de For one material with a 3-MCPD concentration near the quantification limit, the relative standard deviation was 55%, equating to a HorRat value of 2.9. bfr-meal-studie.de
The following interactive data table summarizes the precision parameters from a collaborative study for the determination of 3-MCPD esters.
Harmonization with International Standardized Methods
The global nature of the food trade necessitates the harmonization of analytical methods to ensure consistent and comparable results across different countries and laboratories. The methods for the determination of 3-MCPD and glycidyl (B131873) esters, which often employ rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 as an internal standard, have been standardized by major international organizations.
Adoption in ISO (International Organization for Standardization) Methods
The International Organization for Standardization (ISO) has published a series of standards for the determination of fatty-acid-bound chloropropanediols (MCPDs) and glycidol. Specifically, ISO 18363-1:2015 describes a method using fast alkaline transesterification for the determination of 3-MCPD and a differential measurement for glycidol. bund.defediol.eu This indirect method is applicable to solid and liquid fats and oils and relies on the cleavage of the esters and derivatization of the freed analytes. bund.defediol.eu The use of stable isotope-labeled internal standards is a crucial part of this methodology to ensure accurate quantification. This standard is harmonized with methods from other organizations like AOCS and DGF. restek.com
Integration into AOCS (American Oil Chemists' Society) Official Methods
The American Oil Chemists' Society (AOCS) has been at the forefront of developing and standardizing methods for the analysis of contaminants in fats and oils. Several AOCS Official Methods are available for the determination of 3-MCPD and glycidyl esters.
AOCS Official Method Cd 29a-13 is an indirect method that involves the conversion of glycidyl esters to 3-monobromopropanediol (3-MBPD) esters, followed by acid-catalyzed transesterification to release the free analytes. researchgate.net Quantification is performed using an isotopic dilution approach with labeled internal standards. researchgate.net
AOCS Official Method Cd 29c-13 , also known as the difference method, is another widely used indirect method. restek.comaocs.org It consists of two parallel assays to determine the sum of 3-MCPD and glycidyl esters and the amount of 3-MCPD esters alone. The glycidyl ester content is then calculated by difference. This method is noted for its relatively short analysis time. restek.com This method is equivalent to DGF C-VI 18 (10) and ISO 18363-1. restek.com The use of deuterated internal standards, such as rac-1,2-Bis-palmitoyl-3-chloropropanediol, has been specifically mentioned in the context of improving this method.
Inclusion in DGF (German Society for Fat Science) Standard Procedures
The German Society for Fat Science (DGF) has also established standard methods for the analysis of 3-MCPD and glycidyl esters in fats and oils. These methods are widely recognized and used, particularly in Europe.
DGF Standard Method C-VI 18 (10) is a key procedure that describes the determination of the sum of ester-bound 3-MCPD and glycidol (Part A) and exclusively of ester-bound 3-MCPD (Part B) through gas chromatography/mass spectrometry (GC/MS) after alkali-catalyzed ester cleavage. jfda-online.comdgfett.de The precision data for this method, which meets the standards for repeatability and comparability, were established through an international ring trial. dgfett.de This method is harmonized with AOCS Cd 29c-13 and ISO 18363-1. restek.com Studies have shown that deuterated internal standards are successfully used for quantification in this method.
The following interactive data table provides an overview of the harmonized international methods.
Research Applications in Food Contaminant Analysis and Risk Assessment Support
Quantification of 3-Monochloropropane-1,2-diol Esters in Edible Oils and Fats
The formation of 3-MCPD esters is a significant concern in the food industry, as these contaminants can arise during the high-temperature refining processes of edible oils. nih.govfda.gov Accurate quantification is essential for regulatory compliance and consumer safety. The use of an isotopically labeled internal standard like rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 is fundamental to achieving reliable results through isotope dilution mass spectrometry. europa.eu This internal standard is added to samples at the beginning of the analytical procedure, compensating for any loss of the target analyte during sample preparation and analysis. glsciences.eu
Analytical methods, such as those involving gas chromatography-mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS), utilize this internal standard for the quantification of total 3-MCPD content after the hydrolysis of its esterified forms. europa.euglsciences.eu The derivatization of the freed 3-MCPD and the internal standard with agents like phenylboronic acid (PBA) enhances their volatility for GC analysis. glsciences.eunih.gov
Analysis in Refined vs. Unrefined Vegetable Oils
The refining process, particularly the deodorization step, is a primary contributor to the formation of 3-MCPD esters. restek.com Consequently, a significant disparity in the concentration of these contaminants is observed between refined and unrefined vegetable oils. Research employing rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 as an internal standard has effectively highlighted this difference.
One study investigating various olive oils demonstrated that the content of 3-MCPD esters in refined olive oil samples ranged from 0.97 to 20.53 mg/kg, whereas in extra virgin olive oil, the levels were either non-detectable or very low (up to 0.24 mg/kg). researchgate.net The use of the d5-labeled internal standard in this gas chromatography-tandem mass spectrometry (GC-MS/MS) method yielded high total recovery rates of 102.8% to 105.5% and a limit of quantification of 0.125 mg/kg, underscoring the method's accuracy and sensitivity. researchgate.net These findings suggest that 3-MCPD esters can serve as a marker to differentiate between refined and unrefined oils. researchgate.net
Table 1: Comparison of 3-MCPD Ester Content in Olive Oils Using a d5-Labeled Internal Standard
| Oil Type | 3-MCPD Ester Content Range (mg/kg) |
|---|---|
| Extra Virgin Olive Oil | Non-detected - 0.24 |
| Refined Olive Oil | 0.97 - 20.53 |
This table is based on data from a study that used rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 for quantification. researchgate.net
Application in Animal Fats and Used Frying Oils
The analytical methodologies developed for vegetable oils are often extended to other challenging matrices such as animal fats and used frying oils. These matrices are also susceptible to the formation of 3-MCPD esters. While specific validation studies are recommended for these matrices, the fundamental analytical principles, including the use of rac 1-Palmitoyl-3-chloropropanediol-d5, remain applicable. The robustness of indirect methods, which involve hydrolysis and derivatization, allows for the determination of total 3-MCPD content regardless of the specific fatty acid profile of the fat.
Simultaneous Determination of 2-Monochloropropane-1,3-diol Esters
In addition to 3-MCPD esters, the isomeric 2-MCPD esters are also formed during food processing and are of toxicological concern. mdpi.com Analytical methods have been developed for the simultaneous quantification of both 2- and 3-MCPD esters. These methods often employ a suite of isotopically labeled internal standards to ensure accuracy for each analyte.
In such multi-analyte methods, rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 is used for the quantification of 3-MCPD esters, while other deuterated standards, such as 1,3-Distearoyl-2-chloro-propanediol-d5, are used for 2-MCPD esters. europa.eu A study on various food products, including oils and fats, demonstrated the successful application of this approach. The method involved pressurized liquid extraction, acid transesterification, and derivatization with phenylboronic acid, followed by GC-MS analysis. europa.eu The use of specific d5-labeled internal standards for each class of esters is crucial for accurate simultaneous determination. europa.eu
Table 2: Performance of a Simultaneous 2- and 3-MCPD Ester Analysis Method
| Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery Rates |
|---|---|---|---|
| 2-MCPD Esters | 0.02 mg/kg | 0.1 mg/kg | 100-108% |
This data is from a validated method for glycerol (B35011) analysis, which is applicable to oils and fats, using d5-labeled internal standards for both 2- and 3-MCPD esters. nih.gov
Assessment of Glycidyl (B131873) Esters and their Derived Products
Glycidyl esters (GEs) are another class of process contaminants formed at high temperatures, particularly during the deodorization of oils. restek.com They are considered genotoxic and carcinogenic, as they can be hydrolyzed to free glycidol (B123203) in the body. fda.gov The analysis of GEs is complex, and indirect methods are commonly employed for routine monitoring. These methods often involve the use of this compound as part of the internal standard mixture.
Strategies for Accurate Glycidol Estimation and Correction of Overestimation
A significant challenge in the analysis of GEs is the potential for overestimation. This can occur in some indirect methods where the analytical conditions cause the conversion of glycidol, released from GEs, into 3-MCPD. This leads to an artificially inflated result for GEs when they are calculated by difference from total 3-MCPD measurements.
To address this, methods have been developed to allow for a more direct and accurate estimation of glycidol. One such approach involves the conversion of GEs to a more stable and measurable compound, as detailed in the following section. The use of a comprehensive set of internal standards, including a deuterated glycidyl ester standard (e.g., pentadeuterated glycidyl oleate) alongside rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5, is critical in these advanced methods to ensure the trueness of the results for each class of contaminant. europa.eu Isotopic dilution helps to correct for variations in derivatization efficiency and instrument response, which is particularly important when dealing with potential interferences from the food matrix that could lead to overestimation. nih.gov
Conversion of Glycidyl Esters to 3-Monobromopropanediol Esters for Analysis
A widely adopted strategy for the accurate and simultaneous analysis of GEs, 3-MCPD, and 2-MCPD esters involves the chemical conversion of GEs into 3-monobromopropanediol (3-MBPD) esters. semanticscholar.org This is typically achieved by treating the sample with an acidic solution containing a bromide salt. nih.gov The resulting 3-MBPD esters are then hydrolyzed along with the native 2- and 3-MCPD esters to their free diol forms.
These free diols (3-MBPD, 3-MCPD, and 2-MCPD) are then derivatized with phenylboronic acid (PBA) and analyzed by GC-MS. nih.gov In this analytical scheme, this compound is used as the internal standard for the quantification of the native 3-MCPD esters. A separate deuterated internal standard for 3-MBPD (derived from a deuterated GE standard) is used to quantify the original GE content. This approach prevents the interconversion issues seen in some older methods and allows for the simultaneous determination of all three contaminant classes in a single chromatographic run. semanticscholar.orgnih.gov
Table 3: Summary of Compounds in the Analytical Workflow
| Original Contaminant | Analyte after Conversion and Hydrolysis | Internal Standard Used |
|---|---|---|
| 3-MCPD Esters | 3-MCPD | This compound |
| 2-MCPD Esters | 2-MCPD | d5-labeled 2-MCPD ester |
This table illustrates the principle of using specific internal standards for each analyte in methods involving the conversion of glycidyl esters. europa.eu
Analysis in Diverse Food Matrices
The versatility of this compound as an internal standard allows for its use in the analysis of a wide array of food products, each presenting unique matrix challenges.
The presence of 3-MCPD esters in infant formula is of particular concern due to the vulnerability of this consumer group. These contaminants can be introduced through the refined vegetable oils used in formula production. Analytical methods for infant formula require high sensitivity and reliability.
A study focusing on the determination of 2- and 3-MCPD esters in infant formula milk powder utilized a gas chromatography-mass spectrometry (GC-MS) method. In this method, fat was extracted from the milk powder, and the 2- and 3-MCPD esters were cleaved using sodium methylate-methanol. Deuterated isotope-labeled standards, including a d5-labeled 3-MCPD palmitic acid double ester, were employed as internal standards to ensure accurate quantification. The method demonstrated good accuracy, with recoveries ranging from 86% to 114%, and a high degree of sensitivity, with a limit of detection for 3-MCPD esters of 0.025 mg/kg.
In a proficiency test involving infant formula, participating laboratories used various methods, many of which relied on isotope dilution. One validated standard operating procedure for a range of food products, including infant formula, specified the use of rac 1,2-bis-palmitoyl-3-chloropropanediol-d5 as a 3-MCPD-ester-d5 internal standard. This highlights the common practice of using deuterated palmitoyl (B13399708) esters of 3-chloropropanediol for accurate analysis in this sensitive matrix.
Table 1: Method Performance for 3-MCPD Ester Analysis in Infant Formula
| Parameter | Value |
|---|---|
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Internal Standard Type | Deuterated 3-MCPD Palmitic Acid Ester |
| Recovery Rate | 86% - 114% |
| Limit of Detection (LOD) | 0.025 mg/kg |
This table summarizes typical performance characteristics of analytical methods using deuterated internal standards for the analysis of 3-MCPD esters in infant formula.
Oil-based emulsions such as margarines, spreads, and mayonnaise are another significant category of foodstuffs that require monitoring for 3-MCPD esters due to their high content of refined oils and fats. The complex matrix of these products, which includes fats, water, proteins, and stabilizers, can interfere with the analysis, making the use of an internal standard like this compound crucial for accurate results.
A study by the Joint Research Centre (JRC) of the European Commission developed and validated a robust indirect analytical method for determining 3- and 2-MCPD fatty acid esters and GEs in a wide variety of food matrices, including margarines. This method utilized pressurized liquid extraction followed by acid transesterification and derivatization, with quantification by GC-MS using deuterated internal standards such as rac 1,2-bis-palmitoyl-3-chloropropanediol-d5. The principles of this analysis are directly applicable to the use of the mono-palmitoyl deuterated variant.
Research on the occurrence of 3-MCPD esters in commercially available food in Singapore analyzed various fat emulsions, including spreads. The mean concentration of 3-MCPDEs in spreads was found to be 438.6 µg/kg. Such studies typically employ methods based on alkaline-catalyzed ester cleavage and derivatization with phenylboronic acid, with quantification by GC-MS/MS using deuterated internal standards to ensure accuracy.
Table 2: Reported Levels of 3-MCPD Esters in Oil-Based Emulsions
| Food Product | Mean Concentration (µg/kg) |
|---|---|
| Margarine | 603.7 |
| Spreads | 438.6 |
This table presents example concentrations of 3-MCPD esters found in commercial oil-based emulsions, as determined by analytical methods relying on deuterated internal standards.
A wide range of processed foods that undergo high-temperature treatments like baking, frying, and smoking, often with the addition of refined oils, are susceptible to the formation of 3-MCPD esters. The analysis of these diverse and often complex food matrices necessitates robust analytical methods where internal standards are indispensable.
A micromethod for the simultaneous determination of free 3-MCPD and 3-MCPD esters was validated for various foodstuffs, including bakery products, meat, and fish products. This method used an isotope-labeled 3-MCPD ester as an internal standard and achieved recoveries of 84-85% for 3-MCPD esters in these complex matrices.
The European Food Safety Authority (EFSA) has supported the development of analytical methods for a broad spectrum of foods. These methods have been applied to analyze bread and rolls, fine bakery wares, smoked fish and meat products, fried and roasted meat, and potato-based snacks. The analytical approach involves extraction, conversion of GEs to monobromopropanediol esters (MBPD esters), followed by transesterification and derivatization, with quantification by GC-MS using stable isotope-labeled analogues.
Table 3: Validation Data for 3-MCPD Ester Analysis in Various Processed Foods
| Food Matrix | Spiking Level (mg/kg) | Recovery Rate |
|---|---|---|
| Bakery Products | 0.05 | 84 ± 9% |
| 2.0 | 85 ± 7% | |
| Meat Products | 0.05 | 84 ± 9% |
| 2.0 | 85 ± 7% | |
| Fish Products | 0.05 | 84 ± 9% |
| 2.0 | 85 ± 7% |
This table showcases the recovery rates obtained in a validated method using an isotope-labeled 3-MCPD ester internal standard for the analysis of various processed foods.
Development of Automated Analytical Workflows
Several official methods for the analysis of 3-MCPD and glycidyl esters, such as those from the AOCS (American Oil Chemists' Society), have been adapted for automation. These automated systems can handle the entire sample preparation process, from the initial transesterification to the final derivatization, before injection into a GC-MS or GC-MS/MS system.
For example, automated solutions have been developed that are compliant with methods like AOCS Cd 29c-13. These workflows often utilize a multipurpose sampler that can perform the necessary liquid handling, incubation, and extraction steps. The evaporation of solvents, a common step in these procedures, can also be automated. By integrating these steps, a complete sample-to-result automation is achievable, which is highly beneficial for routine quality control in industrial laboratories. The accuracy of these high-throughput automated systems is underpinned by the consistent use of deuterated internal standards for quantification.
Emerging Research Frontiers and Future Perspectives
Integration with Advanced Lipidomics Research Platforms
Lipidomics, the large-scale study of lipids, increasingly utilizes advanced mass spectrometry platforms to identify and quantify hundreds to thousands of lipid species in a single analysis. nih.govmetabolon.com These platforms, whether based on direct infusion (shotgun lipidomics) or liquid chromatography (LC-MS), are fundamentally reliant on the use of internal standards for accurate quantification. nih.govnih.gov Stable isotope-labeled standards are considered the gold standard in this field, used to correct for variations in ionization efficiency and matrix effects. avantiresearch.commusechem.com
The analytical workflows developed for 3-MCPD and glycidyl (B131873) esters, which employ standards like rac 1-Palmitoyl-3-chloropropanediol-d5, are well-suited for integration into these advanced lipidomics platforms. This integration offers several future possibilities:
Comprehensive Profiling: Contaminant analysis can be performed simultaneously with the profiling of major lipid classes (e.g., phospholipids, sphingolipids, neutral lipids). metabolon.com This provides a more holistic view of food quality and safety, linking processing contaminants directly to the broader lipid composition.
Standardized Workflows: The lipidomics field is moving towards standardized, ready-to-use kits containing a cocktail of isotope-labeled internal standards for major lipid classes to enhance reproducibility. avantiresearch.com Deuterated standards for contaminants like 3-MCPD esters could be incorporated into such kits for routine, high-throughput analysis in food science.
Biomarker Discovery: In clinical and nutritional research, lipidomics platforms are used to discover biomarkers for disease and to map metabolic pathways. nih.govavantiresearch.com Integrating the analysis of food-derived contaminants could help elucidate the metabolic fate of these compounds and their interaction with endogenous lipid networks.
Advanced lipidomic platforms that combine techniques like differential mobility spectrometry (DMS) with extensive libraries and over 50 custom-synthesized internal standards can identify up to 1,100 individual lipid species. metabolon.com Incorporating standards for process contaminants into such powerful systems represents a significant frontier in food analytics, merging safety assessment with deep biochemical insight. metabolon.com
Development of Predictive Models for Contaminant Formation Based on Mechanistic Insights
To control the formation of 3-MCPD and glycidyl esters, it is crucial to understand how they are generated during food processing. ovid-verband.de Their formation is a complex process influenced by multiple factors, including temperature, heating duration, pH, and the presence of specific chemical precursors. ovid-verband.demdpi.com Research has identified key precursors such as monoacylglycerols (MAGs), diacylglycerols (DAGs), and triacylglycerols (TAGs), along with a source of chlorine. ovid-verband.denih.govnih.gov
Building on this mechanistic understanding, researchers are developing predictive models to anticipate and mitigate contaminant formation. These efforts represent a shift from merely detecting contaminants to proactively controlling them.
Multivariate Modeling: Studies have successfully used techniques like 1H Nuclear Magnetic Resonance (NMR) metabolomics combined with multivariate analysis (e.g., PCA and OPLSDA) to model and predict the formation of 3-MCPD and glycidyl esters in palm oil during repeated heating cycles. nih.govnih.gov These models can correlate changes in the oil's chemical fingerprint and physicochemical properties with contaminant levels. nih.gov
Identifying Key Factors: Predictive models have confirmed that heating duration and temperature are primary drivers of contaminant formation, often more so than the initial concentration of precursors like DAGs. mdpi.com For instance, the formation of glycidyl esters (GE) increases significantly at temperatures above 230°C. ovid-verband.de
Elucidating Mechanisms with Isotopes: Mechanistic studies are essential for building accurate models. The use of isotope-labeled precursors in laboratory settings, for example, can help confirm specific chemical reaction pathways. acs.org While deuterated compounds like this compound are primarily used as analytical standards, the underlying principle of isotopic labeling is invaluable for research into formation mechanisms. acs.org
By creating robust predictive models based on a deep understanding of reaction kinetics and mechanisms, the food industry can optimize processing conditions to minimize the formation of these harmful compounds.
Table 2: Key Parameters in Predictive Models for Contaminant Formation
| Parameter | Influence on Contaminant Formation | Relevance to Predictive Modeling |
|---|---|---|
| Temperature | A primary factor; GE formation accelerates above 230°C, while 3-MCPDE forms above 150°C. ovid-verband.denih.gov | A critical input variable for modeling reaction rates and predicting final concentrations. mdpi.com |
| Heating Duration | Longer heating times generally increase contaminant levels, although decomposition can also occur. mdpi.com | Used to model the time-dependent evolution of contaminant concentrations. nih.govnih.gov |
| Precursors (DAG, MAG) | The presence of di- and monoacylglycerols is a key factor in the formation pathways of both 3-MCPDE and GE. nih.govnih.gov | The initial concentration of these precursors can be included as a variable to refine model predictions. mdpi.com |
| Chlorine Source | The presence of organic or inorganic chlorine is a prerequisite for 3-MCPD ester formation. ovid-verband.deacs.org | Can be a binary (present/absent) or quantitative variable in models, especially when comparing different raw materials or additives. researchgate.net |
| Physicochemical Properties | Changes in properties like peroxide value and p-anisidine (B42471) value correlate with contaminant formation. nih.gov | These properties can be used as measurable inputs for multivariate statistical models to predict contaminant levels. nih.gov |
Role of Deuterated Standards in Supporting Food Safety Regulatory Science
The ultimate goal of analyzing food contaminants is to ensure public health, a task overseen by national and international regulatory bodies. Regulatory science depends on highly accurate, precise, and robust analytical methods to establish and enforce safe limits for contaminants in the food supply. In this context, deuterated internal standards like this compound play a critical and indispensable role.
Stable isotope-labeled internal standards (SIL-IS) are widely considered the ideal choice for quantitative mass spectrometry. kcasbio.comnih.govaptochem.com They are chemically almost identical to the analyte of interest, meaning they behave similarly during sample extraction, cleanup, and chromatographic separation, and have a similar ionization response. aptochem.com This co-eluting, chemically analogous nature allows them to perfectly compensate for sample loss and matrix-induced signal suppression or enhancement, which are significant challenges in complex food matrices. kcasbio.comisolife.nl
The value of deuterated standards in regulatory science is multifaceted:
Method Validation and Robustness: Regulatory agencies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) emphasize the need for robust and reliable analytical methods. kcasbio.com Using deuterated standards significantly enhances method robustness, which is crucial for methods intended for regulatory submission and enforcement. kcasbio.comnih.gov
Accuracy in Monitoring and Enforcement: Regulations such as the European Commission's Regulation (EC) No 1881/2006 set maximum levels for contaminants like 3-MCPD in certain foods. europa.eu Enforcing these limits requires confidence in analytical results. Isotope dilution mass spectrometry, using standards like 3-MCPD-d5, provides the high level of accuracy needed for this purpose. europa.eu
Inter-laboratory Comparability: Deuterated standards are vital for proficiency testing and method comparison studies organized by bodies like the European Commission's Joint Research Centre (JRC). europa.eueuropa.eu These studies ensure that different laboratories using various methods can produce comparable results, which is essential for consistent, fair regulation and international trade. europa.eu
By providing a reliable tool for quantification, deuterated standards underpin the entire regulatory framework for food contaminants, from the development of validated methods to the confident enforcement of safety limits, ultimately protecting consumer health. nih.gov
Q & A
Q. What analytical methods are recommended for quantifying rac-1-palmitoyl-3-chloropropanediol-d5 in complex matrices like edible oils?
A modified QuEChERS extraction method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly employed. Key steps include:
- Sample preparation : Use acid hydrolysis to release 3-MCPD esters, followed by solid-phase extraction (SPE) for cleanup .
- Internal standards : Deuterated analogs (e.g., PAPA-d5, OLOL-d5) are critical for isotopic dilution to correct for matrix effects and recovery variations. Prepare stock solutions at 2.5 mg mL⁻¹ and dilute to working concentrations (e.g., 250 µg kg⁻¹) .
- Calibration : Generate curves spanning 25–1000 µg kg⁻¹ using mixed standard solutions in methanol or toluene, with strict adherence to solvent purity (e.g., LC-MS grade) to avoid interference .
Q. How should rac-1-palmitoyl-3-chloropropanediol-d5 be stored to ensure stability during long-term studies?
Q. What are the critical parameters for synthesizing rac-1-palmitoyl-3-chloropropanediol-d5 with high isotopic purity?
- Deuterium incorporation : Ensure >98% isotopic enrichment at the propyl-d5 position via NMR or high-resolution MS validation.
- Reaction optimization : Use controlled acylation conditions (e.g., palmitoyl chloride in anhydrous dichloromethane) to avoid side reactions like di-ester formation .
- Purification : Employ silica gel chromatography with hexane/ethyl acetate gradients to isolate the mono-ester .
Advanced Research Questions
Q. How can researchers resolve discrepancies in quantification data for rac-1-palmitoyl-3-chloropropanediol-d5 across different laboratories?
- Inter-laboratory validation : Adopt harmonized protocols (e.g., GB 5009.191-2024) for hydrolysis and extraction .
- Matrix effect mitigation : Compare recovery rates using spiked vs. naturally contaminated samples. Adjust SPE conditions (e.g., sorbent type, wash steps) to account for lipid interference .
- Reference materials : Use certified standards (e.g., Toronto Research Chemicals) with documented purity and isotopic integrity .
Q. What experimental design strategies are optimal for studying the reaction kinetics of rac-1-palmitoyl-3-chloropropanediol-d5 formation in lipid-rich systems?
- Factorial design : Test variables like temperature (80–120°C), pH (4–8), and lipid composition using a 2³ factorial matrix to identify significant interactions .
- Pathway modeling : Combine density functional theory (DFT) calculations with experimental data to predict activation energies for esterification and chlorination steps .
- Real-time monitoring : Use inline FTIR or Raman spectroscopy to track intermediate species during thermal processing .
Q. How does the chiral configuration of rac-1-palmitoyl-3-chloropropanediol-d5 influence its metabolic fate in in vitro models?
Q. What computational tools are effective for predicting the environmental persistence of rac-1-palmitoyl-3-chloropropanediol-d5?
- QSPR modeling : Use descriptors like logP, molecular weight, and halogen bond strength to estimate biodegradation half-lives.
- Molecular dynamics (MD) simulations : Model interactions with soil organic matter or microbial enzymes to assess degradation pathways .
Methodological Notes
- Data contradiction analysis : When conflicting results arise (e.g., variable recovery rates), systematically test extraction pH, solvent polarity, and internal standard stability .
- Advanced instrumentation : High-resolution mass spectrometers (HRMS) with MS³ capabilities improve selectivity for trace-level quantification in complex matrices .
- Ethical reporting : Follow IUPAC nomenclature and ICMJE guidelines for chemical safety and reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
